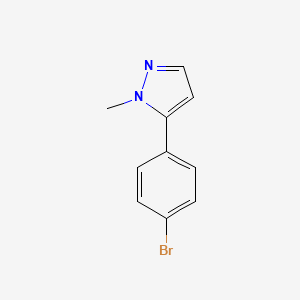

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Cat. No. B1315128

Key on ui cas rn:

73387-52-7

M. Wt: 237.1 g/mol

InChI Key: CVCDEENQBMSJCX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07772269B2

Procedure details

A mixture of 5-(4-bromophenyl)-1-methyl-1H-pyrazole (0.50 g, 2.10 mmols,), 4-{3-[(tri-isopropylsilyl)thio]phenyl}tetrahydro-2H-pyran-4-carboxamide (0.83 g, 2.10 mmols), Tetrakis(triphenylphosphine)palladium(0) (243 mg, 0.10 equivalents), bis[(2-diphenyl-phosphino)]phenyl ether (113 mg, 0.10 equivalents), and 1.0 M potassium tert-butoxide in THF (6.3 mmols, 3 equivalents) in iPrOH (15 mL) that contained 5% water was heated for 4 hours at 90 degrees Celcius in an atmosphere of nitrogen. The reaction mixture was cooled to room temperature and 7 mL of 1N HCl was added. The product was precipitated by the addition of water (30 mL). The precipitate was collected by suction filtration and washed with water (2×20 mL) and cold ethyl ether (4×20 mL). The tan brown solid was dissolved in a small volume of methylene chloride containing 1% methanol and applied to a 140 g cartridge of silica gel. The cartridge was eluted with an acetone:hexane gradient. The appropriate fractions were concentrated and triturated with methanol to produce a white solid (710 mg) as product. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.75-1.84 (m, 3H) 2.40 (d, J=13.54 Hz, 3H) 3.43-3.51 (m, 1H) 3.72 (d, J=11.34 Hz, 3H) 3.84 (s, 3H) 6.40 (d, J=1.46 Hz, 1H) 7.02 (s, 1H) 7.22-7.30 (m, 2H) 7.34 (d, J=8.05 Hz, 1H) 7.38-7.43 (m, 2H) 7.45-7.52 (m, 3H). HRMS calc M+H, 394.1589, found 394.1630.

Name

4-{3-[(tri-isopropylsilyl)thio]phenyl}tetrahydro-2H-pyran-4-carboxamide

Quantity

0.83 g

Type

reactant

Reaction Step One

[Compound]

Name

bis[(2-diphenyl-phosphino)]phenyl ether

Quantity

113 mg

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([CH3:13])[N:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C([Si](C(C)C)(C(C)C)[S:18][C:19]1[CH:20]=[C:21]([C:25]2([C:31]([NH2:33])=[O:32])[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)[CH:22]=[CH:23][CH:24]=1)(C)C.CC(C)([O-])C.[K+].C1COCC1.Cl>CC(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH3:13][N:12]1[C:8]([C:5]2[CH:6]=[CH:7][C:2]([S:18][C:19]3[CH:20]=[C:21]([C:25]4([C:31]([NH2:33])=[O:32])[CH2:30][CH2:29][O:28][CH2:27][CH2:26]4)[CH:22]=[CH:23][CH:24]=3)=[CH:3][CH:4]=2)=[CH:9][CH:10]=[N:11]1 |f:2.3,^1:59,61,80,99|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)C1=CC=NN1C

|

|

Name

|

4-{3-[(tri-isopropylsilyl)thio]phenyl}tetrahydro-2H-pyran-4-carboxamide

|

|

Quantity

|

0.83 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[Si](SC=1C=C(C=CC1)C1(CCOCC1)C(=O)N)(C(C)C)C(C)C

|

[Compound]

|

Name

|

bis[(2-diphenyl-phosphino)]phenyl ether

|

|

Quantity

|

113 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

6.3 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

|

Name

|

|

|

Quantity

|

243 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Step Two

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated for 4 hours at 90 degrees Celcius in an atmosphere of nitrogen

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was precipitated by the addition of water (30 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×20 mL) and cold ethyl ether (4×20 mL)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The tan brown solid was dissolved in a small volume of methylene chloride containing 1% methanol

|

WASH

|

Type

|

WASH

|

|

Details

|

The cartridge was eluted with an acetone

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The appropriate fractions were concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with methanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1N=CC=C1C1=CC=C(C=C1)SC=1C=C(C=CC1)C1(CCOCC1)C(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 710 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 85.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |